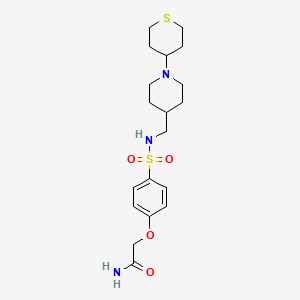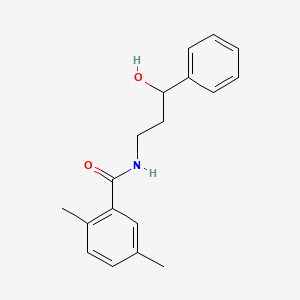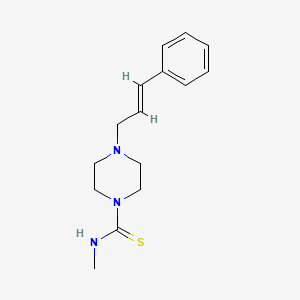
(Methylamino)(4-(3-phenylprop-2-enyl)piperazinyl)methane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Methylamino)(4-(3-phenylprop-2-enyl)piperazinyl)methane-1-thione” is a chemical compound . It is available for purchase for pharmaceutical testing . The CAS number for this compound is 455294-88-9.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results . More detailed information might be available in specialized chemical databases or scientific literature.Wissenschaftliche Forschungsanwendungen
Enamino-thiones Chemistry
Enamino-thiones, including those with phenyl and piperazine structures, have been studied for their reactivity and potential in synthesizing a variety of compounds. For instance, enamino-thiones have been utilized in alkylation reactions to produce S-alkylated iminium iodides in quantitative yields, showcasing their utility in organic synthesis and chemical modification processes (Rasmussen, Shabana, & Lawesson, 1981).
Piperazine/Morpholine Moiety in Dihydropyrimidinone Derivatives
The synthesis of novel dihydropyrimidinone derivatives containing piperazine or morpholine moieties demonstrates the application of these structures in medicinal chemistry. These compounds were synthesized through a one-pot Biginelli reaction, yielding good results and highlighting the potential for developing new therapeutic agents (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Functionalized Tetrahydropyrimidin-2-thiones Synthesis
Another study explored the synthesis of functionalized tetrahydropyrimidin-2-thiones using β-enamino esters derived from reactions involving piperidine, morpholine, and other amines. This research highlights the versatility of piperazine-related compounds in synthesizing structures with potential pharmacological activities (Liu, Zhang, Sun, & Yan, 2014).
Antimicrobial and Anti-inflammatory Applications
Research into S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, involving reactions with piperazine derivatives, demonstrated significant antimicrobial and anti-inflammatory activities. This suggests potential applications in developing new drugs for treating infections and inflammation (Al-Abdullah et al., 2014).
Conformational and NQR Analysis of Phosphoric Triamides
Studies on phosphoric triamides containing piperazinyl groups have also been conducted to understand their structural and electronic properties. Such analyses are crucial for the design of molecules with specific chemical or physical properties, potentially impacting materials science and pharmaceutical development (Shariatinia et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-16-15(19)18-12-10-17(11-13-18)9-5-8-14-6-3-2-4-7-14/h2-8H,9-13H2,1H3,(H,16,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWFGNXJHDINJW-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N1CCN(CC1)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Methylamino)(4-(3-phenylprop-2-enyl)piperazinyl)methane-1-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

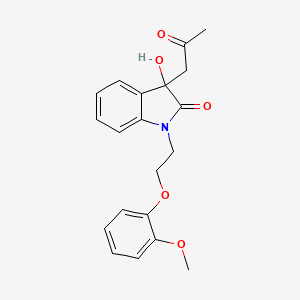
![6-Chloro-N-[2-(thiophen-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2941065.png)
![N-(4-bromophenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941066.png)

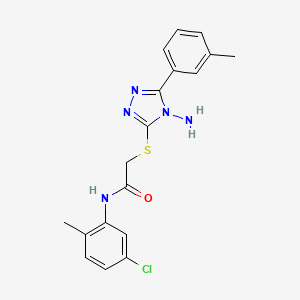
![2-[2-(Hydroxymethyl)benzimidazolyl]-1-piperidylethan-1-one](/img/structure/B2941070.png)
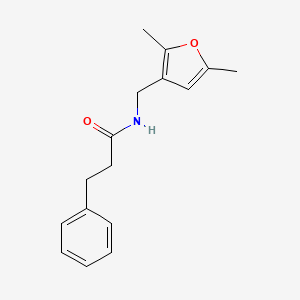

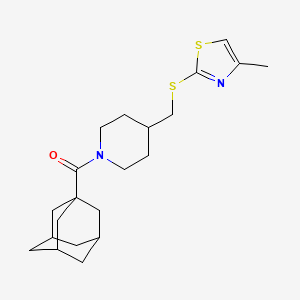
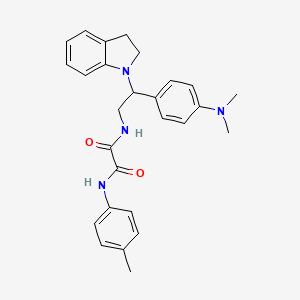
![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)
